molecular formula C8H8Br2 B1286993 1-Bromo-3-(1-bromoethyl)benzene CAS No. 59770-98-8

1-Bromo-3-(1-bromoethyl)benzene

Cat. No. B1286993
CAS RN: 59770-98-8
M. Wt: 263.96 g/mol
InChI Key: UIQXKUFHSPYYDY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1-bromoethyl)benzene is a chemical compound with the molecular formula C8H8Br2. It has a molecular weight of 263.96 g/mol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of 1-Bromo-3-(1-bromoethyl)benzene consists of a benzene ring with a bromoethyl group attached to the first and third carbon atoms . The InChI code for this compound is 1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 .


Physical And Chemical Properties Analysis

1-Bromo-3-(1-bromoethyl)benzene is a liquid at room temperature . It has a molecular weight of 263.96 g/mol . The compound’s exact mass is 263.89723 g/mol, and its monoisotopic mass is 261.89928 g/mol . It has a complexity of 103 .

Scientific Research Applications

Controlled Radical Polymerization of Styrene

“1-Bromo-3-(1-bromoethyl)benzene” has been employed in the controlled radical polymerization of styrene . This process is used to create a wide range of polymers with specific properties. The use of “1-Bromo-3-(1-bromoethyl)benzene” in this process helps control the growth of the polymer chains, allowing for precise control over the molecular weight and distribution of the polymer.

Asymmetric Esterification of Benzoic Acid

This compound has been used in the asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine . Asymmetric esterification is a key process in the production of chiral compounds, which are important in many areas of chemistry, including pharmaceuticals and materials science.

Synthesis of Bromine Terminated Polymers

“1-Bromo-3-(1-bromoethyl)benzene” has also been used as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization . This process is used to create polymers with specific end groups, which can be used to further modify the polymers or to create block copolymers.

Safety and Hazards

1-Bromo-3-(1-bromoethyl)benzene is classified as a danger under the GHS classification system. It has hazard statements H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

1-Bromo-3-(1-bromoethyl)benzene is a brominated derivative of benzene. The primary targets of this compound are organic molecules that can undergo nucleophilic substitution or elimination reactions . These targets include various organic compounds, polymers, and biochemical entities.

Mode of Action

The compound interacts with its targets through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (1-Bromo-3-(1-bromoethyl)benzene) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that the compound can participate in controlled radical polymerization of styrene . It can also be used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Result of Action

The molecular and cellular effects of 1-Bromo-3-(1-bromoethyl)benzene’s action largely depend on the specific context of its use. In controlled radical polymerization of styrene, for example, it can lead to the formation of bromine-terminated polystyrene .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 1-Bromo-3-(1-bromoethyl)benzene. For instance, its reactivity in electrophilic aromatic substitution reactions can be influenced by the presence of Lewis acids .

properties

IUPAC Name

1-bromo-3-(1-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQXKUFHSPYYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50603803
Record name 1-Bromo-3-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(1-bromoethyl)benzene

CAS RN

59770-98-8
Record name 1-Bromo-3-(1-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50603803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(1-bromoethyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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